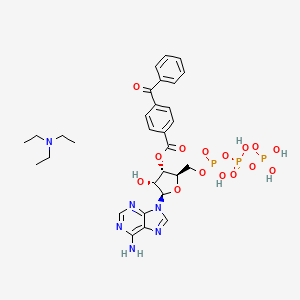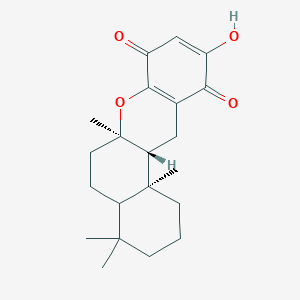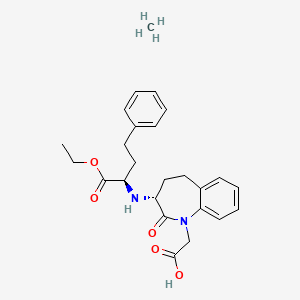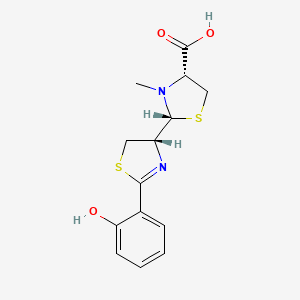![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 西替利嗪聚乙二醇 (PEG) 酯 CAS No. 1509941-93-8](/img/no-structure.png)
西替利嗪聚乙二醇 (PEG) 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride . It is used in various research applications . The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Synthesis Analysis
Cetirizine, when formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . Additionally, pure cetirizine was subjected to selective oxidation by hydrogen peroxide and sodium percarbonate . The reaction mixture was purified, and the isolated material was analyzed .
Molecular Structure Analysis
The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Chemical Reactions Analysis
The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG . Cetirizine degradation product was synthesized by the selective oxidation of the sterically less hindered piperazine nitrogen .
科学研究应用
Degradation Analysis
Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This study helps in understanding the stability of cetirizine in PEG-containing formulations.
Oxidation Mechanism
The oxidation process of cetirizine in PEG-containing formulation was investigated . The oxidation product was identified as cetirizine N-oxide . This research provides insights into the oxidation mechanism of cetirizine in PEG-containing formulations.
Esterification Kinetics
The kinetics of esterification of cetirizine in PEG 400 and PEG 1000 was studied . The rate constants demonstrated that cetirizine was esterified about 240 times faster than indomethacin at 80°C . This research is crucial for understanding the reaction kinetics of cetirizine in PEG formulations.
Formulation Implications
The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours . This research highlights the importance of considering drug-excipient interaction in the formulation design, as it can significantly impact the shelf-life of the formulation.
Medical Devices
PEG gel products, which may contain cetirizine PEG ester, are used in surgical wound closure and hemostasis . When the hydrogel based on PEG derivatives is sprayed into the wound, it quickly solidifies, prevents bleeding and infection, and degrades after the wound heals .
Pharmaceutical Dosage Forms
PEG is used in many pharmaceutical dosage forms, including sustained-release formulations, film-coated tablets, ointments, and suppositories . Cetirizine PEG ester could potentially be incorporated into these dosage forms.
作用机制
Target of Action
Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.
Mode of Action
The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .
Biochemical Pathways
The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .
Pharmacokinetics
It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c
Result of Action
The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester can be achieved through the esterification of Cetirizine with Polyethylene Glycol (PEG) using a suitable catalyst.", "Starting Materials": [ "Cetirizine", "Polyethylene Glycol (PEG)", "Catalyst (e.g. sulfuric acid, hydrochloric acid, etc.)", "Solvent (e.g. methanol, ethanol, etc.)" ], "Reaction": [ "Dissolve Cetirizine and Polyethylene Glycol (PEG) in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for a suitable period of time.", "Cool the reaction mixture and extract the product using a suitable solvent.", "Purify the product using suitable techniques such as recrystallization or chromatography.", "Characterize the product using suitable analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS 编号 |
1509941-93-8 |
分子式 |
C₂₁H₂₅ClN₂O₃[C₂H₄O]n |
分子量 |
432.94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)





![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)
